molecular formula C12H10ClNO2 B6367792 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261994-77-7

5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6367792
CAS RN: 1261994-77-7
M. Wt: 235.66 g/mol
InChI Key: WLEKNVWIFARUSR-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% (5-CMHP-3-H) is an organic compound that has been used in many scientific research applications. It is a pyridine derivative with a wide range of properties and can be used as a reagent in a variety of organic syntheses. 5-CMHP-3-H has been studied for its biochemical and physiological effects, and its applications in scientific research have been explored.

Scientific Research Applications

5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% has been used in various scientific research applications. It has been used as a reagent for the synthesis of other pyridine derivatives, such as 2-chloro-5-methoxy-3-(2-hydroxyethyl)-pyridine, which is a potential inhibitor of the enzyme dihydrofolate reductase. 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% has also been used in the synthesis of 2-chloro-5-methoxy-3-hydroxy-pyridine-4-carboxylic acid, which is a potential inhibitor of the enzyme acetylcholinesterase. In addition, 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% has been used to synthesize 2-chloro-5-methoxy-3-hydroxy-pyridine-4-carboxylic acid, which is a potential anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as dihydrofolate reductase and acetylcholinesterase. Additionally, it has been suggested that 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% may act as an antioxidant, as it has been shown to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% are not fully understood. However, it has been suggested that it may have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to using 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent such as ethanol or methanol. Additionally, it is not very soluble in organic solvents, so it must be used in relatively small amounts.

Future Directions

The potential applications of 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% are vast, and there are many future directions that can be explored. For example, further research could be done to investigate the potential anti-inflammatory, antioxidant, and anti-cancer properties of 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95%. Additionally, research could be done to explore the potential of 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% as an inhibitor of other enzymes, such as proteases and phosphatases. Additionally, research could be done to investigate the potential of 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Finally, research could be done to explore the potential of 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% as an insecticide or herbicide.

Synthesis Methods

5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95% can be synthesized via a three-step process. The first step involves the preparation of the starting material, 2-chloro-5-methoxybenzaldehyde, followed by the reaction of 2-chloro-5-methoxybenzaldehyde with pyridine-3-carboxylic acid in an acid-catalyzed condensation reaction. The final step involves the cyclization of the intermediate compound to form 5-(2-Chloro-5-methoxyphenyl)-3-hydroxypyridine, 95%.

properties

IUPAC Name

5-(2-chloro-5-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-10-2-3-12(13)11(5-10)8-4-9(15)7-14-6-8/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEKNVWIFARUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682990
Record name 5-(2-Chloro-5-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261994-77-7
Record name 5-(2-Chloro-5-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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